BMS 911543-d5
CAS No.:
Cat. No.: VC0210281
Molecular Formula: C₂₃H₂₃D₅N₈O
Molecular Weight: 437.55
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₂₃D₅N₈O |
|---|---|
| Molecular Weight | 437.55 |
Introduction
Chemical Structure and Properties
BMS 911543-d5 is formally known as N,N-Dicyclopropyl-4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-6-ethyl-d5-1,6-dihydro-1-methyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide . This compound features five deuterium atoms replacing hydrogens in the ethyl group attached to the nitrogen at position 6 of the core structure.
Molecular Characteristics
The compound has the following key physical and chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1271022-90-2 |
| Molecular Formula | C23H23D5N8O |
| Molecular Weight | 437.55223 g/mol |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])n1c(cc2c1nc(Nc3cc(C)n(C)n3)c4ncn(C)c24)C(=O)N(C5CC5)C6CC6 |
| InChI | InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27)/i1D3,5D2 |
The structural analysis reveals that the deuterium atoms are strategically positioned to potentially affect the metabolic stability of the compound . This deuteration pattern specifically targets the ethyl group, which may be a site of metabolic vulnerability in the parent compound.
Relationship to Parent Compound BMS-911543
BMS 911543-d5 is derived from BMS-911543, a potent and selective JAK2 inhibitor developed by Bristol-Myers Squibb. The parent compound has been extensively characterized as a treatment candidate for myeloproliferative neoplasms (MPNs) .
Comparative Analysis
| Property | BMS-911543 | BMS 911543-d5 |
|---|---|---|
| Molecular Formula | C23H28N8O | C23H23D5N8O |
| Molecular Weight | 432.5214 g/mol | 437.55223 g/mol |
| Core Structure | Imidazo[4,5-d]pyrrolo[2,3-b]pyridine | Imidazo[4,5-d]pyrrolo[2,3-b]pyridine |
| Deuteration | None | Five deuterium atoms in ethyl group |
The parent compound BMS-911543 acts as a selective inhibitor of JAK2 with a Ki value of 0.48 nM, demonstrating high selectivity over other members of the JAK family . It displays potent anti-proliferative activity in JAK2-dependent cell lines, with IC50 values of 60 nM in SET-2 cells and 70 nM in BaF3-V617F engineered cells .
Mechanism of Action
Selectivity Profile
BMS-911543 demonstrates remarkable selectivity for JAK2 over other JAK family members. This selectivity is attributed to interactions of the compound with nonconserved residues in the extended hinge region of the JAK2 kinase domain . X-ray crystallographic studies have shown that the parent compound engages the Tyr931 residue through hydrogen bonding with the thiazole nitrogen atom .
The functional selectivity of BMS-911543 is evident in cellular assays, where it shows potent activity in JAK2-dependent models while having minimal effects on systems relying on JAK1 or JAK3 signaling. This translates to an IC50 of 990 nM in an IL-2 mediated T-cell proliferation assay, which is significantly higher than its potency in JAK2-dependent systems .
Pharmacokinetics and Metabolism
Deuteration Rationale
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |
|---|---|---|---|---|
| Clearance (mL/min/kg) | 0.55 | 0.7 | 6.5 | 5.3 |
| Volume of distribution (L/kg) | 0.26 | 0.3 | 1.6 | 1.1 |
| Half-life (h) | 5.1 | 5 | 2.2 | 2.4 |
| Bioavailability (%) | 100 | 100 | 82 | 53 |
Note: Data from studies where mice were dosed at 2.0 mg/kg IV and 10.0 mg/kg PO; rats at 1.0 mg/kg IV and PO; dogs at 0.2 mg/kg IV and PO; and cynomolgus monkeys at 1.0 mg/kg IV and PO .
Metabolic Considerations
In vitro biotransformation studies with the parent compound BMS-911543 using human liver microsomes revealed the formation of a 1-demethylated metabolite as the major metabolite, accounting for approximately 4% of the total . The deuteration in BMS 911543-d5 specifically targets the ethyl group, suggesting a strategy to potentially address a metabolic liability in this region of the molecule.
Preclinical and Clinical Evaluations
Preclinical Studies
The parent compound BMS-911543 has demonstrated significant pharmacodynamic effects in preclinical models. In a mouse pharmacodynamic model, BMS-911543 suppressed phosphorylated STAT5 (pSTAT5) levels in a dose-dependent manner . At a dose of 30 mg/kg, nearly complete normalization of pSTAT5 levels was maintained for 18 hours, while the 10 mg/kg dose produced approximately 65% reduction up to 18 hours .
In a murine model of JAK2 V617F-driven myeloproliferative neoplasm, BMS-911543 showed activity against white blood cell counts but limited efficacy against red blood cell parameters . Treatment at 10 mg/kg reduced white blood cell counts to normal levels, but had no effect on red blood cell parameters after 42 days of treatment .
Clinical Applications
There is evidence of clinical investigation of BMS-911543 for myelofibrosis. In one study involving patients with myelofibrosis treated with various JAK inhibitors, 31 patients received BMS-911543 at a median dose of 320 mg daily . The response rates for spleen and transfusion-dependent anemia were 62% and 44%, respectively .
The development of deuterated analogs such as BMS 911543-d5 may represent an effort to improve upon these clinical outcomes by enhancing pharmacokinetic properties while maintaining the efficacy profile of the parent compound.
Applications in Research and Development
Analytical Applications
Deuterated compounds like BMS 911543-d5 serve critical functions in pharmaceutical research and development. They are particularly valuable as internal standards in mass spectrometry-based quantitative analyses, where the mass difference between the deuterated and non-deuterated compounds allows for accurate quantification of the parent drug in biological samples.
The availability of BMS 911543-d5 as a commercial product from chemical suppliers indicates its utility in analytical chemistry and pharmaceutical research settings . The compound is typically offered in milligram quantities suitable for analytical purposes.
Drug Development Considerations
The development of deuterated analogs represents an important strategy in modern drug development. This approach, sometimes termed "deuterium medicinal chemistry," can offer several potential advantages:
-
Improved metabolic stability and reduced clearance
-
Reduced formation of toxic metabolites
-
Extended half-life and duration of action
-
Potential for reduced drug-drug interactions
-
Intellectual property opportunities based on novel deuteration patterns
BMS 911543-d5, as a deuterated analog of a selective JAK2 inhibitor, exemplifies this development strategy in the context of targeted cancer therapeutics.
Future Perspectives and Challenges
Developmental Considerations
The strategic positioning of deuterium atoms in BMS 911543-d5 may address specific metabolic vulnerabilities identified in the parent compound. For the non-deuterated BMS-911543, in vitro biotransformation studies indicated the potential for reactive metabolite formation, which was addressed through structure-guided optimization of heterocycles at the C-4 position of the imidazopyrrolopyridine core .
Whether deuteration at the ethyl group position provides sufficient advantages to warrant clinical development remains an open question, as the pharmaceutical industry continues to evaluate the risk-benefit profile of deuterated compounds relative to their non-deuterated counterparts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume